molecular formula C13H19N3O3 B6288434 N3-Pen-Dde CAS No. 1867129-38-1

N3-Pen-Dde

Cat. No.: B6288434
CAS No.: 1867129-38-1
M. Wt: 265.31 g/mol
InChI Key: QJAIZMFMRIWAOC-UHFFFAOYSA-N
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Description

N3-Pen-Dde is a chemical compound known for its application in click chemistry. It contains an azide group, which makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound is often used in the field of antibody-drug conjugates as a linker, facilitating the attachment of drugs to antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-Pen-Dde involves the incorporation of an azide group into a cyclohexane structure. The general synthetic route includes the reaction of a suitable precursor with sodium azide under controlled conditions to introduce the azide functionality. The reaction typically requires a solvent such as dimethylformamide and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N3-Pen-Dde primarily undergoes click reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it a cornerstone in the synthesis of complex molecules. The compound can also participate in substitution reactions where the azide group is replaced by other functional groups .

Common Reagents and Conditions:

Major Products: The major products of these reactions are triazoles in the case of azide-alkyne cycloaddition and various substituted cyclohexanes in substitution reactions .

Scientific Research Applications

N3-Pen-Dde has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Facilitates the labeling of biomolecules for imaging and tracking studies.

    Medicine: Plays a role in the development of antibody-drug conjugates, enhancing the delivery of therapeutic agents to target cells.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N3-Pen-Dde involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .

Comparison with Similar Compounds

Uniqueness: N3-Pen-Dde stands out due to its specific structure, which provides unique reactivity and stability in click chemistry reactions. Its ability to form stable triazole rings efficiently makes it a preferred choice in various applications .

Properties

IUPAC Name

2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIZMFMRIWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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